

physical and chemical properties of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-bromopentanoate**

Cat. No.: **B042125**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-bromopentanoate**: Properties, Reactivity, and Synthetic Applications

Authored by a Senior Application Scientist Introduction

Methyl 2-bromopentanoate, also known as Methyl 2-bromovalerate, is an organobromine compound that serves as a highly versatile and valuable intermediate in modern organic synthesis.^{[1][2]} Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the precise introduction of specific molecular scaffolds is paramount.^{[1][3][4]} The reactivity of this α -bromo ester is dominated by the presence of the bromine atom on the carbon adjacent to the carbonyl group, rendering the molecule an excellent electrophile for a variety of nucleophilic substitution and carbon-carbon bond-forming reactions.^{[3][5]}

This guide provides an in-depth exploration of the core physical and chemical properties of **Methyl 2-bromopentanoate**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into its reactivity, synthetic protocols, and safe handling. We will delve into the causality behind its synthetic utility, providing a robust framework for its application in complex molecule synthesis.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are critical for experimental design, dictating choices of solvent, reaction temperature, and purification methods. The properties of **Methyl 2-bromopentanoate** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ BrO ₂	[1][6]
Molecular Weight	195.05 g/mol	[1][6][7]
IUPAC Name	methyl 2-bromopentanoate	[6]
Synonyms	Methyl 2-bromovalerate, Methyl α -bromopentanoate	[2][6]
CAS Number	19129-92-1	[6]
Appearance	Colorless to light yellow liquid	[1]
Density	~1.38 g/mL	[1][2]
Boiling Point	210-211 °C	[1]
Solubility	Soluble in most organic solvents (e.g., ethanol, ether, chloroform); Insoluble in water.	[1][8]

Spectral Characterization

Structural elucidation and purity assessment are critical for validating experimental outcomes.

The following spectral data are characteristic of **Methyl 2-bromopentanoate**.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The methoxy group (-OCH₃) will appear as a singlet. The proton on the α -carbon (CH-Br) will be a multiplet, coupled to the adjacent methylene group. The signals for the propyl chain will appear as multiplets in the upfield region.
- **¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The α -

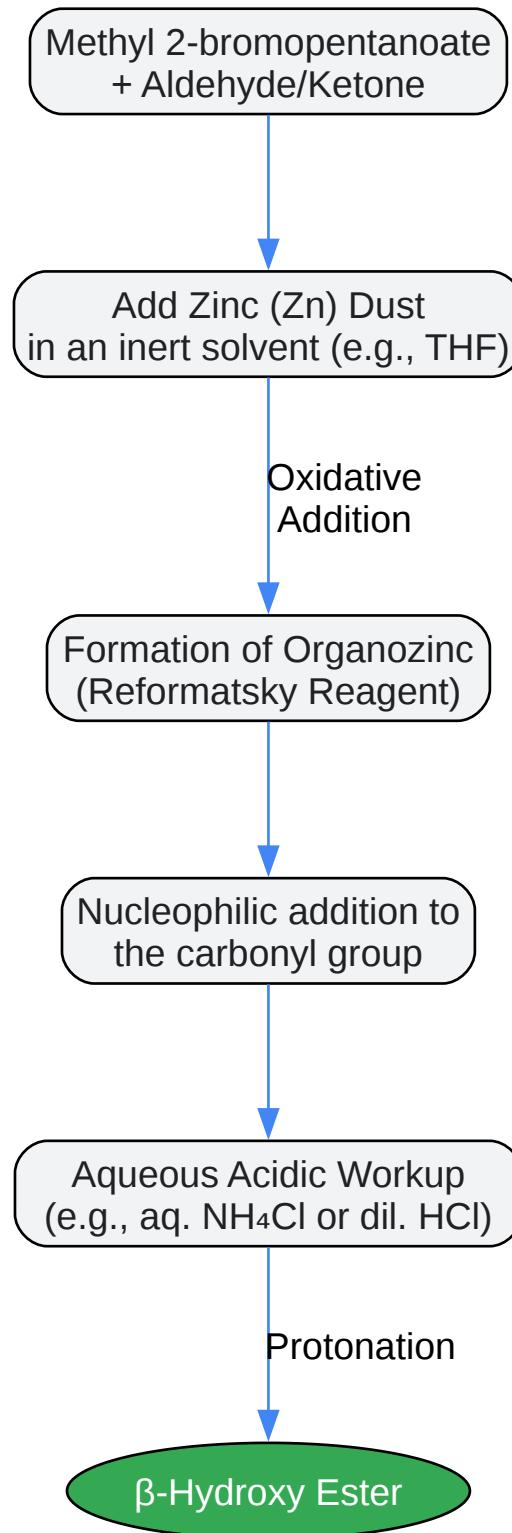
carbon bonded to the bromine will also be significantly downfield due to the halogen's deshielding effect. The methoxy carbon and the three carbons of the propyl chain will appear at characteristic upfield shifts. Spectral data for this compound is available in databases for comparison.[6][7]

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730-1750 cm^{-1} . The C-O single bond stretches will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom.[6][7]

Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 2-bromopentanoate** stems from the electronic properties conferred by the α -bromo substituent. The electron-withdrawing nature of both the bromine atom and the adjacent ester carbonyl group makes the α -carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution (S_n2) Reactions


The primary mode of reactivity for α -bromo esters is the S_n2 reaction.[3] The substrate is a secondary alkyl halide, which is typically reactive in S_n2 pathways, especially with strong nucleophiles.[9][10] The proximity of the carbonyl group stabilizes the transition state, accelerating the reaction rate compared to a simple secondary alkyl bromide.[3] This makes **Methyl 2-bromopentanoate** an excellent reagent for introducing a pentanoate moiety onto a wide range of nucleophiles, including amines, thiolates, cyanides, and carbanions.

The key to this enhanced reactivity is the backside attack by the nucleophile, which proceeds with an inversion of stereochemistry if the α -carbon is chiral.[9]

Caption: Generalized S_n2 mechanism for **Methyl 2-bromopentanoate**.

The Reformatsky Reaction

A classic and powerful carbon-carbon bond-forming reaction, the Reformatsky reaction, utilizes α -halo esters.^[11] In this reaction, metallic zinc inserts into the carbon-bromine bond to form an organozinc intermediate, also known as a Reformatsky enolate.^[11] This intermediate is less reactive than a Grignard reagent, allowing it to react selectively with the carbonyl group of aldehydes or ketones without attacking the ester functionality. The reaction culminates in the formation of a β -hydroxy ester after an acidic workup.^[11]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Reformatsky reaction.

Experimental Protocols

Synthesis via Hell-Volhard-Zelinskii Bromination and Esterification

A robust and widely applicable method for synthesizing **Methyl 2-bromopentanoate** begins with the α -bromination of the corresponding carboxylic acid, pentanoic acid, via the Hell-Volhard-Zelinskii (HVZ) reaction.^[3] The resulting 2-bromopentanoyl bromide is then directly esterified with methanol.

Causality: The HVZ reaction is necessary because carboxylic acids do not readily enolize. Phosphorus tribromide (PBr_3) first converts the carboxylic acid into an acyl bromide, which enolizes much more easily, allowing for selective α -bromination by Br_2 .^[3]

Step-by-Step Protocol:

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
- Acid Bromide Formation: Charge the flask with pentanoic acid. Add a catalytic amount of phosphorus tribromide (PBr_3).
- Bromination: Add elemental bromine (Br_2) dropwise via the addition funnel to the stirring solution. The reaction is exothermic and may require cooling in an ice bath to maintain control. After the addition is complete, gently heat the mixture to reflux until the evolution of HBr gas ceases, indicating the completion of the bromination.
- Esterification: Cool the reaction mixture to room temperature. Carefully and slowly add anhydrous methanol to the crude 2-bromopentanoyl bromide. This reaction is highly exothermic and will generate HBr gas.
- Workup: Once the esterification is complete, pour the reaction mixture into ice-cold water. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can be further purified by fractional distillation under vacuum to yield pure **Methyl 2-bromopentanoate**.

Characterization Protocol

- Obtain Spectra: Acquire ^1H NMR, ^{13}C NMR, IR, and mass spectra of the purified product.
- Data Analysis:
 - Confirm the presence of all expected peaks in the NMR spectra and verify their integration and multiplicity.
 - Identify the strong C=O stretch in the IR spectrum.
 - Analyze the mass spectrum to confirm the molecular weight and the characteristic bromine isotope pattern.
- Purity Assessment: Use Gas Chromatography (GC) or ^1H NMR with an internal standard to determine the purity of the final product.

Safety and Handling

Alpha-bromo esters are reactive compounds and should be handled with appropriate care. While specific toxicity data for **Methyl 2-bromopentanoate** is limited[12], data from analogous compounds like Methyl 2-bromopropionate suggest it should be treated as a hazardous substance.[13][14]

- Hazards: Assumed to be corrosive and can cause severe skin burns and eye damage.[13]
May cause respiratory irritation. Harmful if swallowed or inhaled.[13]
- Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents. [15]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12]

Conclusion

Methyl 2-bromopentanoate is a foundational building block for organic synthesis, offering a reliable and versatile platform for constructing complex molecular architectures. Its value lies in the predictable and efficient reactivity of the α -bromo ester moiety, particularly in nucleophilic substitution and Reformatsky reactions. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development, especially within the pharmaceutical and agrochemical industries.

References

- Vertex AI Search. (n.d.). **Methyl 2-Bromopentanoate**: A Versatile Chemical with Diverse Applications.
- Vulcanchem. (n.d.). **Methyl 2-bromopentanoate** - 114438-78-7.
- Fiveable. (n.d.). Alpha-Brominated Ester Definition.
- PubChem. (n.d.). **Methyl 2-bromopentanoate**.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl DL-2-bromopropionate.
- Chemical Bull Pvt. Ltd. (n.d.). Methyl-2-bromopentanoate | 5445-17-0.
- Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
- Sigma-Aldrich. (n.d.). Methyl 2-bromopropionate 98.
- ECHEMI. (n.d.). **Methyl 2-bromopentanoate** SDS, 19129-92-1 Safety Data Sheets.
- BLD Pharm. (n.d.). 114438-78-7|Methyl 2-bromopentanoate.
- Testbook. (2024, August 23). Aldehydes and ketones react with α -bromo esters and zinc to yield.
- Virginia Open Data Portal. (n.d.). **Methyl 2-bromopentanoate**.
- United States Biological. (n.d.). Methyl-2-bromopentanoate - Data Sheet.
- ChemicalBook. (n.d.). Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). Methyl 2-bromopropionate - Safety Data Sheet.
- PubChem. (n.d.). Methyl 2-bromopropionate.
- Pharmaffiliates. (n.d.). CAS No : 19129-92-1 | Product Name : Methyl-2-bromopentanoate.
- Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety.
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Innovation: Methyl 2-Bromoalcanoate in Pharmaceutical Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Methyl 2-bromopentanoate (114438-78-7) for sale [vulcanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. fiveable.me [fiveable.me]
- 6. Methyl 2-bromopentanoate | C₆H₁₁BrO₂ | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Virginia Open Data Portal [data.virginia.gov]
- 8. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. testbook.com [testbook.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. Methyl 2-bromopropionate - Safety Data Sheet [chemicalbook.com]
- 15. Methyl-2-bromopentanoate | 5445-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 2-bromopentanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042125#physical-and-chemical-properties-of-methyl-2-bromopentanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com